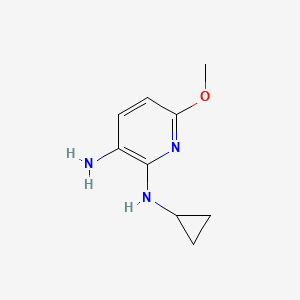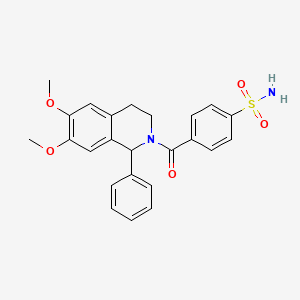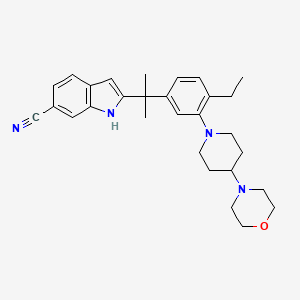
2-(Aminooxy)-3-methylbutane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminooxy)-3-methylbutane-1-thiol is an organic compound that features both an aminooxy group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-3-methylbutane-1-thiol typically involves the reaction of an aminooxy compound with a suitable precursor. One common method is the oximation reaction, where an aminooxy moiety reacts with a carbonyl group (aldehyde or ketone) to form an oxime ether linkage . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oximation reactions using optimized conditions to ensure high yield and purity. The use of catalysts such as aniline or phenylenediamine derivatives can accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminooxy)-3-methylbutane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxime ether linkage can be reduced to form the corresponding amine.
Substitution: The aminooxy group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the aminooxy group under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted aminooxy compounds.
Wissenschaftliche Forschungsanwendungen
2-(Aminooxy)-3-methylbutane-1-thiol has several scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Utilized in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Applied in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(Aminooxy)-3-methylbutane-1-thiol involves its ability to form stable oxime linkages with carbonyl groups. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon, forming a stable oxime bond . This property makes it useful in various bioconjugation and labeling applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminooxyacetic acid: Another compound with an aminooxy group, used as an inhibitor of aminobutyrate aminotransferase.
1-Aminooxy-3-aminopropane: An aminooxy analog of histamine, lacking the imidazole group.
Uniqueness
2-(Aminooxy)-3-methylbutane-1-thiol is unique due to the presence of both an aminooxy group and a thiol group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its dual functionality makes it particularly valuable in synthetic and analytical chemistry.
Eigenschaften
Molekularformel |
C5H13NOS |
|---|---|
Molekulargewicht |
135.23 g/mol |
IUPAC-Name |
O-(3-methyl-1-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H13NOS/c1-4(2)5(3-8)7-6/h4-5,8H,3,6H2,1-2H3 |
InChI-Schlüssel |
XQSVXWMPFXJLJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CS)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/no-structure.png)
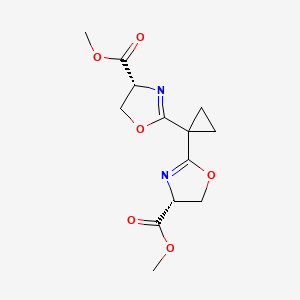

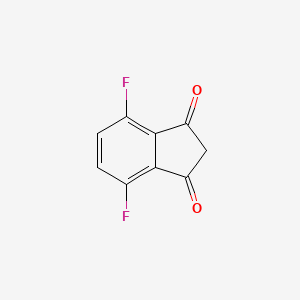
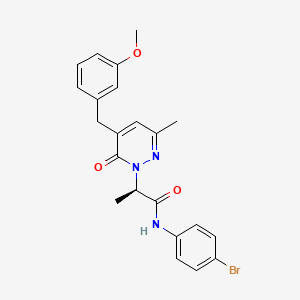
![5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12850176.png)
![1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone](/img/structure/B12850186.png)
